![molecular formula C14H19NO B14296008 4-Methyl-2-phenyloctahydrofuro[3,2-b]pyridine CAS No. 112462-89-2](/img/structure/B14296008.png)
4-Methyl-2-phenyloctahydrofuro[3,2-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-phenyloctahydrofuro[3,2-b]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a fused ring system that includes a furan ring and a pyridine ring, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-phenyloctahydrofuro[3,2-b]pyridine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts, such as palladium or other transition metals, and may involve steps like Suzuki–Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. The choice of solvents, temperature control, and purification methods are critical factors in the industrial synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-phenyloctahydrofuro[3,2-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
4-Methyl-2-phenyloctahydrofuro[3,2-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mécanisme D'action
The mechanism of action of 4-Methyl-2-phenyloctahydrofuro[3,2-b]pyridine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylpyridine: A simpler compound with a single pyridine ring.
2-Phenyloctahydrofuro[3,2-b]pyridine: Lacks the methyl group at the 4-position.
1H-Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with similar structural features.
Uniqueness
4-Methyl-2-phenyloctahydrofuro[3,2-b]pyridine is unique due to its fused ring system and the presence of both a furan and a pyridine ring. This structure imparts specific chemical properties and reactivity that are not found in simpler analogs.
Propriétés
Numéro CAS |
112462-89-2 |
|---|---|
Formule moléculaire |
C14H19NO |
Poids moléculaire |
217.31 g/mol |
Nom IUPAC |
4-methyl-2-phenyl-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine |
InChI |
InChI=1S/C14H19NO/c1-15-9-5-8-13-12(15)10-14(16-13)11-6-3-2-4-7-11/h2-4,6-7,12-14H,5,8-10H2,1H3 |
Clé InChI |
SOYIQPDKXRNTAW-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC2C1CC(O2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


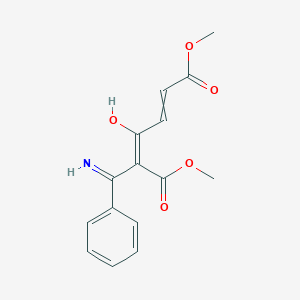

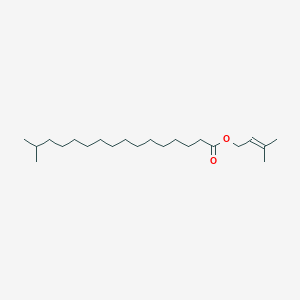
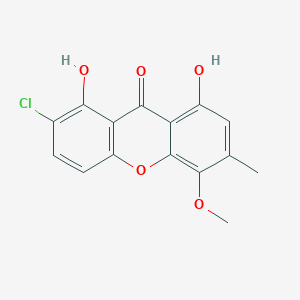
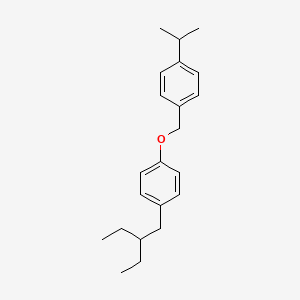


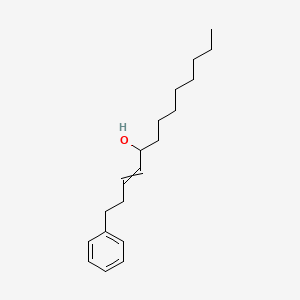
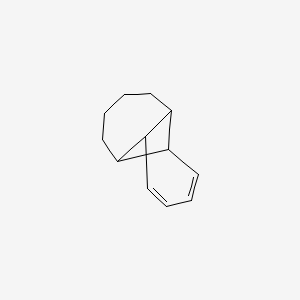
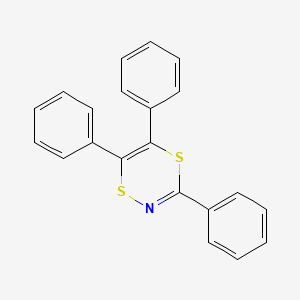
![3,4-Dichloro-1-[(4-chlorophenyl)methyl]-1H-pyrrole-2,5-dione](/img/structure/B14295964.png)
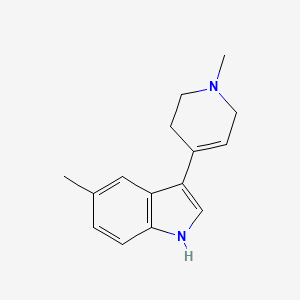
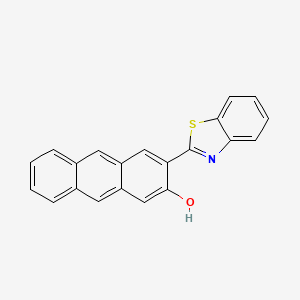
![2-[(Pyrrolidin-1-yl)methyl]pyridin-3-yl dimethylcarbamate](/img/structure/B14295982.png)
